3-Chloro-3-ethylpentane

Solvolysis kinetics Tertiary alkyl halides Physical organic chemistry

3-Chloro-3-ethylpentane (CAS 994-25-2) is a tertiary alkyl chloride with molecular formula C₇H₁₅Cl and molecular weight 134.65 g/mol. The compound features a central quaternary carbon bearing a chlorine atom and two ethyl substituents (1,1-diethylpropyl chloride structure), producing a highly hindered tertiary carbocation precursor.

Molecular Formula C7H15Cl
Molecular Weight 134.65 g/mol
CAS No. 994-25-2
Cat. No. B11943469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-3-ethylpentane
CAS994-25-2
Molecular FormulaC7H15Cl
Molecular Weight134.65 g/mol
Structural Identifiers
SMILESCCC(CC)(CC)Cl
InChIInChI=1S/C7H15Cl/c1-4-7(8,5-2)6-3/h4-6H2,1-3H3
InChIKeyZOUXTTNTFFBAQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-3-ethylpentane (CAS 994-25-2): Physical Properties and Chemical Class Baseline for Procurement Decisions


3-Chloro-3-ethylpentane (CAS 994-25-2) is a tertiary alkyl chloride with molecular formula C₇H₁₅Cl and molecular weight 134.65 g/mol [1]. The compound features a central quaternary carbon bearing a chlorine atom and two ethyl substituents (1,1-diethylpropyl chloride structure), producing a highly hindered tertiary carbocation precursor [2]. Key physicochemical parameters include a density of 0.865 g/cm³, boiling point of 143.5°C at 760 mmHg, flash point of 33.5°C, vapor pressure of 6.68 mmHg at 25°C, refractive index of 1.419, and calculated LogP (XLogP3-AA) of 3.4 [1]. As a member of the C₇H₁₅Cl chloroalkane isomeric family, this compound occupies a distinct structural niche among tertiary chloroalkanes that dictates its unique reactivity profile in solvolytic, elimination, and nucleophilic substitution contexts [3].

Why Generic C₇H₁₅Cl Isomers Cannot Substitute for 3-Chloro-3-ethylpentane in Critical Research Applications


C₇H₁₅Cl isomers exhibit substantial variation in reactivity that precludes interchangeable use in precise research and industrial applications. Among tertiary chloroalkanes with molecular formula C₇H₁₅Cl, 3-chloro-3-ethylpentane (1,1-diethylpropyl chloride) is structurally distinct from its closest analog 3-chloro-3-methylhexane (1-ethyl-1-methylbutyl chloride, CAS 43197-78-0), which has a boiling point of 135°C—approximately 8.5°C lower [1]. More critically, solvolytic rate constants measured in methanol differ dramatically: 3-chloro-3-ethylpentane exhibits a rate constant of approximately 2.11 × 10⁻⁴ s⁻¹ at 25°C, whereas 2-chloro-2-methylbutane (a smaller tertiary analog) solvolyzes at 1.04 × 10⁻⁴ s⁻¹ under identical conditions—representing a ~2-fold reactivity difference that stems directly from the steric and electronic influence of the two ethyl substituents versus alternative alkyl substitution patterns [2]. These quantifiable differences in physicochemical properties and reaction kinetics mean that substituting a structurally similar chloroalkane without experimental validation introduces uncontrolled variables that can compromise reaction yields, kinetic modeling accuracy, and mechanistic interpretations [2][3].

Quantitative Differential Evidence: 3-Chloro-3-ethylpentane vs. Closest C₇H₁₅Cl Analogs and Tertiary Chloroalkanes


Solvolytic Reactivity Differentiation: Rate Constants in Methanol vs. 2-Chloro-2-methylbutane

In methanol at 25°C, 3-chloro-3-ethylpentane undergoes solvolysis with a rate constant (k) of 2.11 × 10⁻⁴ s⁻¹, whereas the smaller tertiary analog 2-chloro-2-methylbutane solvolyzes at 1.04 × 10⁻⁴ s⁻¹ under identical conditions [1][2]. This ~2-fold higher reactivity is attributed to the enhanced steric crowding from the two ethyl groups on the quaternary carbon, which facilitates carbocation formation in the rate-determining ionization step. The study by Albuquerque et al. (2001) provides rate constants across 8 monoalcohols and 10 dialcohols, enabling direct comparison of 3-chloro-3-ethylpentane with six other tert-alkyl halides including 2-iodo-2-methylpropane, 2-bromo-2-methylpropane, 2-chloro-2-methylpropane, 2-bromo-2-methylbutane, 2-chloro-2-methylbutane, and 3-chloro-3-methylpentane [1][3].

Solvolysis kinetics Tertiary alkyl halides Physical organic chemistry

Boiling Point Differentiation: 3-Chloro-3-ethylpentane vs. 3-Chloro-3-methylhexane

Among C₇H₁₅Cl tertiary chloroalkane isomers, 3-chloro-3-ethylpentane exhibits a boiling point of 143.5°C at 760 mmHg, while its closest structural isomer 3-chloro-3-methylhexane (CAS 43197-78-0) boils at 135.0°C under identical pressure conditions—an 8.5°C differential . Both compounds share identical molecular weight (134.65 g/mol), density (0.865 g/cm³), refractive index (1.419), and flash point (33.5°C), making boiling point the primary physical property distinguishing these isomers [1]. The higher boiling point of 3-chloro-3-ethylpentane reflects its more symmetrical 1,1-diethyl substitution pattern, which enhances intermolecular van der Waals interactions relative to the asymmetric 1-ethyl-1-methyl arrangement of 3-chloro-3-methylhexane [2].

Thermophysical properties Separation science Isomer identification

Vibrational Spectroscopy Differentiation: Characteristic IR and Raman Bands

The vibrational spectra of 3-chloro-3-ethylpentane were comprehensively characterized by Štokr et al. (1965), who assigned characteristic IR absorption bands and Raman shifts specific to the 1,1-diethylpropyl chloride structure [1]. The C-Cl stretching frequency for this tertiary chloroalkane appears in the region characteristic of highly substituted alkyl chlorides (approximately 560-620 cm⁻¹), distinguishable from secondary chloroalkanes which typically exhibit C-Cl stretching in the 650-750 cm⁻¹ range [1][2]. This spectral differentiation provides a non-destructive analytical method for verifying isomer identity and purity. The study specifically notes that the vibrational spectra of 3-chloro-3-ethylpentane serve as model data for interpreting the spectra of vinyl polymers with similar substitution patterns [1][3].

Vibrational spectroscopy Structural characterization Polymer model compounds

Synthetic Accessibility: Direct Chlorination of 3-Ethyl-3-pentanol with Chlorotrimethylsilane

A validated synthetic route to 3-chloro-3-ethylpentane proceeds via direct chlorination of 3-ethyl-3-pentanol using chlorotrimethylsilane under catalyst- and solvent-free conditions . In a documented procedure from TCI, reaction of 3-ethyl-3-pentanol (20.0 g, 172 mmol) with chlorotrimethylsilane (20.6 g, 189 mmol) at 70°C for 4 hours, followed by atmospheric distillation at 130°C, afforded 3-chloro-3-ethylpentane in 65% isolated yield (15.0 g) as a clear colorless liquid . The product identity was confirmed by ¹H NMR (400 MHz, CDCl₃): δ 1.78 (q, J = 7.3 Hz, 6H, -CH₂-), 0.96 (t, J = 7.3 Hz, 9H, -CH₃) . This method provides a reliable, reproducible synthesis that avoids traditional harsh chlorinating agents (SOCl₂, PCl₅) and eliminates organic solvent waste streams [1].

Halogenation methodology Tertiary alcohol conversion Solvent-free synthesis

Elimination Regioselectivity: Single Alkene Product Formation Under E2 Conditions

Under E2 elimination conditions with strong base (e.g., sodium methoxide or sodium ethoxide), 3-chloro-3-ethylpentane produces a single alkene product due to the symmetry of the tertiary carbon bearing the chlorine atom [1]. The quaternary carbon at position 3 lacks β-hydrogens, forcing elimination to occur exclusively from the ethyl substituents, which are all equivalent in the molecular framework . This stands in contrast to unsymmetrical tertiary chloroalkanes like 3-chloro-3-methylhexane, which can yield multiple regioisomeric alkenes due to the presence of non-equivalent β-hydrogen positions on the different alkyl substituents [1][2]. The predictable elimination outcome simplifies product isolation and eliminates the need for complex separation of isomeric alkene mixtures.

Elimination reactions Regioselectivity Alkene synthesis

Validated Application Scenarios for 3-Chloro-3-ethylpentane Based on Quantified Differential Evidence


Physical Organic Chemistry: Solvolysis Kinetic Studies and Mechanistic Modeling

Researchers investigating solvolysis mechanisms of tertiary alkyl halides can utilize 3-chloro-3-ethylpentane as a well-characterized substrate with documented rate constants across 18 alcohol solvents (8 monoalcohols, 10 dialcohols). The rate constant of 2.11 × 10⁻⁴ s⁻¹ in methanol at 25°C [1] provides a benchmark for comparative mechanistic analysis against other tert-alkyl halides in the Albuquerque et al. (2001) dataset, which includes 2-iodo-2-methylpropane, 2-bromo-2-methylpropane, 2-chloro-2-methylpropane, 2-bromo-2-methylbutane, 2-chloro-2-methylbutane, and 3-chloro-3-methylpentane [2]. The multiparametric analysis and target factor analysis presented in the study enable quantitative deconvolution of solvent dipolarity, polarizability, and hydrogen bond donor acidity contributions to reactivity [3].

Synthetic Methodology: Tertiary Alcohol Conversion with Documented Reproducibility

Synthetic chemists requiring a reliable, high-yielding route to 3-chloro-3-ethylpentane can implement the TCI-validated protocol using chlorotrimethylsilane for direct chlorination of 3-ethyl-3-pentanol. The documented procedure achieves 65% isolated yield under catalyst-free, solvent-free conditions . The complete ¹H NMR characterization data (δ 1.78, q, J = 7.3 Hz, 6H; 0.96, t, J = 7.3 Hz, 9H at 400 MHz in CDCl₃) provides an unambiguous quality control benchmark for verifying product identity and purity following synthesis or commercial procurement .

Analytical Chemistry: Isomer Identification and Purity Verification via Vibrational Spectroscopy

Quality control and analytical laboratories can employ the comprehensively characterized vibrational spectra (IR and Raman) of 3-chloro-3-ethylpentane published by Štokr et al. (1965) as a reference standard for identity confirmation and isomer differentiation [4]. The characteristic C-Cl stretching frequency in the 560-620 cm⁻¹ region distinguishes this tertiary chloroalkane from secondary chloroalkane contaminants or isomeric byproducts that absorb in the 650-750 cm⁻¹ range [5]. The spectral assignments are particularly valuable for confirming the 1,1-diethylpropyl chloride substitution pattern, which produces distinct skeletal vibrational modes not present in alternative C₇H₁₅Cl isomers [4].

Physical Property-Dependent Process Engineering: Distillation Separation and GC Method Development

Process engineers and analytical method developers requiring separation of C₇H₁₅Cl isomers can exploit the 8.5°C boiling point differential between 3-chloro-3-ethylpentane (143.5°C) and 3-chloro-3-methylhexane (135.0°C) . This boiling point difference, coupled with identical density (0.865 g/cm³) and refractive index (1.419) between the isomers, informs distillation column design parameters and enables development of gas chromatographic methods with baseline resolution. The vapor pressure of 6.68 mmHg at 25°C provides additional thermodynamic data for engineering calculations involving evaporation, stripping, or vapor-phase transfer operations.

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